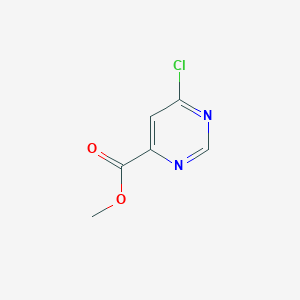

Methyl 6-chloropyrimidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58346. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEUEOUJKNGPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288977 | |

| Record name | methyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-22-1 | |

| Record name | 6627-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 6-chloropyrimidine-4-carboxylate?

An In-Depth Technical Guide to Methyl 6-chloropyrimidine-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 6627-22-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's reactivity, synthesis, and safety considerations. The guide emphasizes the causality behind its chemical behavior, particularly the reactivity of its electron-deficient pyrimidine core, making it a valuable resource for leveraging this versatile heterocyclic building block in synthetic applications.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its structure, featuring an electron-deficient pyrimidine ring functionalized with a reactive chlorine atom and a methyl ester, makes it a prime substrate for a variety of chemical transformations. This unique combination of functional groups allows for sequential and regioselective modifications, rendering it an essential building block in the development of novel pharmaceutical agents, agrochemicals, and materials. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and understanding the properties of this specific derivative is crucial for its effective application in synthetic chemistry.

Physicochemical and Molecular Properties

The fundamental physical and computed properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 6627-22-1 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Boiling Point | 271.3 °C at 760 mmHg | [2] |

| Density | 1.372 g/cm³ | [1] |

| Flash Point | 118 °C | [1] |

| pKa (Predicted) | -2.89 ± 0.17 | [1] |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Stability and Storage: For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This precaution prevents degradation from atmospheric moisture and oxygen, ensuring the compound's integrity for synthetic use.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structural features allow for a reliable prediction of its spectroscopic characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and characteristic. Two signals would appear in the aromatic region for the two protons on the pyrimidine ring. The proton at the C5 position, being adjacent to the ester, and the proton at the C2 position would likely appear as distinct singlets or narrowly coupled doublets. A sharp singlet, integrating to three protons, would be observed in the upfield region (typically ~3.9-4.0 ppm) corresponding to the methyl group of the ester.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct carbon signals. The carbonyl carbon of the ester would have the largest chemical shift, typically in the range of 160-165 ppm.[3] The four carbons of the pyrimidine ring would appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the chlorine atom (C6) being significantly influenced. The methyl carbon of the ester would be found furthest upfield, typically around 53-55 ppm.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern for the chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak (M+). The LCMS [M+H]⁺ ion is observed at 173.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring (approx. 1500-1600 cm⁻¹) and C-Cl stretching vibrations (approx. 600-800 cm⁻¹).

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the electrophilic nature of the pyrimidine ring and the reactivity of its substituents.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nature of the chloro and carboxylate groups. This electronic characteristic makes the ring highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is an excellent leaving group and is readily displaced by a wide range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The general order of reactivity for halopyrimidines is C4(6) > C2 >> C5, making the C6 position on this molecule the primary site of reaction.[4] This high reactivity allows for the introduction of various functionalities, including amines, alcohols, and thiols, to generate diverse libraries of pyrimidine derivatives.[5][6]

The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

References

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-chloropyrimidine-4-carboxylate

Foreword: The Blueprint for Certainty in Medicinal Chemistry

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of years of research and significant financial loss. The heterocyclic pyrimidine core, in particular, is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutics for oncology, infectious diseases, and neurological disorders.[1] Therefore, mastering the structure elucidation of its derivatives is a critical skill for any researcher in the field.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of Methyl 6-chloropyrimidine-4-carboxylate, a key building block for more complex pharmaceutical agents.[2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical data. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework that emphasizes scientific integrity, causality in experimental design, and self-validating protocols.

Initial Assessment: Physicochemical Profile

Before any advanced spectroscopic analysis, a foundational understanding of the target compound's basic properties is essential. This initial data provides the first constraints for our structural hypothesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | - |

| Molecular Weight | 186.60 g/mol | [3] |

| CAS Number | 6627-22-1 | [4] |

| Physical Form | Solid | [3] |

The expected structure, based on its chemical name, is presented below. The goal of our elucidation process is to verify every atom and bond in this proposed structure.

Caption: Proposed structure of this compound.

Synthesis and Sample Preparation: Context and Purity

While numerous synthetic routes exist for pyrimidine derivatives, a common approach involves the modification of precursors like 4,6-dihydroxypyrimidine or other polychlorinated pyrimidines.[5][6] Understanding the synthesis is crucial as it informs the potential impurity profile. For instance, residual starting materials or regioisomers could be present.

Protocol: Sample Preparation for Analysis

-

Purity Check: Initially, assess the sample's purity via High-Performance Liquid Chromatography (HPLC) with UV detection or Thin Layer Chromatography (TLC). A single dominant peak/spot suggests sufficient purity for structural analysis.

-

NMR Sample: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

MS Sample: Prepare a dilute solution (~1 mg/mL) of the compound in a solvent suitable for the ionization technique, typically methanol or acetonitrile for Electrospray Ionization (ESI).

-

IR Sample: For solid samples, the Potassium Bromide (KBr) pellet technique is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

The Analytical Workflow: A Multi-faceted Approach

No single technique provides the complete structural picture. The power of modern structure elucidation lies in the synergistic integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental formula. This is the ultimate arbiter of the atomic "parts list" we have to work with. High-resolution mass spectrometry (HRMS) is non-negotiable for this purpose.

Protocol: ESI-TOF HRMS Analysis

-

Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy (< 5 ppm).

-

Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

Analyze the resulting spectrum for the protonated molecular ion [M+H]⁺.

Data Interpretation & Trustworthiness: The key to a self-validating MS protocol for this compound lies in the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This creates a distinctive signature.

| Feature | Expected Data | Interpretation |

| [M+H]⁺ (for C₆H₅³⁵ClN₂O₂) ** | m/z 187.0116 | Confirms the mass of the most abundant isotopologue. |

| [M+2+H]⁺ (for C₆H₅³⁷ClN₂O₂) ** | m/z 189.0086 | Confirms the presence of the heavier chlorine isotope. |

| Isotopic Ratio (A / A+2) | ~3:1 | Unequivocally confirms the presence of one chlorine atom. |

| Formula from HRMS | C₆H₆ClN₂O₂⁺ | The measured exact mass allows software to determine the elemental composition, validating the molecular formula. |

This isotopic pattern is a crucial internal check. If this 3:1 ratio is not observed, the presence or number of chlorine atoms must be questioned, invalidating the proposed structure.

Infrared Spectroscopy: Identifying the Functional Groups

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive confirmation of the key functional groups present.[7] While NMR gives the atomic skeleton, IR confirms the types of bonds holding that skeleton together. For this molecule, the most critical functionalities are the ester's carbonyl group (C=O) and the aromatic pyrimidine ring.

Protocol: FT-IR Analysis (KBr Pellet)

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared KBr pellet in the sample holder.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Process the spectrum to show absorbance or transmittance.

Data Interpretation:

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600-1550 | Medium-Strong | C=C and C=N stretches (Pyrimidine ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~800-750 | Strong | C-Cl stretch |

The observation of a strong peak around 1735 cm⁻¹ is a highly reliable indicator of the ester carbonyl group.[8][9] Its absence would immediately refute the proposed structure.

NMR Spectroscopy: Assembling the Puzzle

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity. We use a suite of experiments to build the structure piece by piece. ¹H NMR tells us about the electronic environment of the protons, ¹³C NMR provides a census of the carbon atoms, and 2D NMR experiments (HSQC, HMBC) reveal how they are connected.[10]

6.1. ¹H NMR: Proton Inventory

This experiment identifies all unique proton environments in the molecule.

Expected Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet | 1H | H2 (Proton on the pyrimidine ring) |

| ~7.8 | Singlet | 1H | H5 (Proton on the pyrimidine ring) |

| ~4.0 | Singlet | 3H | -OCH₃ (Methyl ester protons) |

Interpretation:

-

The presence of two distinct singlets in the aromatic region (downfield of 7 ppm), each integrating to 1H, confirms the two protons on the pyrimidine ring. Their different chemical shifts indicate they are in different electronic environments.

-

The single peak integrating to 3H around 4.0 ppm is characteristic of a methyl group attached to an electronegative oxygen atom, perfectly matching the methyl ester.

6.2. ¹³C NMR: Carbon Backbone

This provides a count of the unique carbon atoms.

Expected Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester carbonyl) |

| ~162 | C4 (Ring carbon attached to carboxyl) |

| ~160 | C6 (Ring carbon attached to Cl) |

| ~158 | C2 (Ring carbon between two nitrogens) |

| ~122 | C5 (Ring carbon with proton) |

| ~53 | -OCH₃ (Methyl ester carbon) |

Interpretation:

-

Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

-

The downfield signal (~164 ppm) is typical for a carbonyl carbon in an ester.

-

The signals between 158-162 ppm are in the expected range for sp² carbons in a chloro- and nitrogen-containing heterocyclic ring.

-

The upfield signal at ~53 ppm is characteristic of the methyl ester carbon.

6.3. 2D NMR: Establishing Connectivity

While ¹H and ¹³C NMR provide the parts list, 2D experiments like HSQC and HMBC provide the assembly instructions.

Caption: Workflow for structure assembly using 2D NMR data.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation spot between each proton and the carbon it is directly bonded to. It would show correlations for: H2↔C2, H5↔C5, and -OCH₃↔-OCH₃. This definitively links the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the final assembly. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Key HMBC Correlation 1: The methyl protons (~4.0 ppm) will show a correlation to the carbonyl carbon (~164 ppm). This proves the methyl and carbonyl groups are part of the same ester functional group.

-

Key HMBC Correlation 2: The ring proton H5 (~7.8 ppm) will show correlations to the ring carbons C4 and C6. This places H5 adjacent to the chloro- and carboxyl-substituted carbons.

-

Key HMBC Correlation 3: The ring proton H2 (~9.1 ppm) will show correlations to the ring carbons C4 and C6. This confirms the connectivity around the entire pyrimidine ring.

-

Final Structure Validation

The convergence of all analytical data provides an exceptionally high degree of confidence in the final structure.

Caption: Summary of key analytical evidence supporting the final structure.

-

Mass Spectrometry confirms the elemental formula C₆H₅ClN₂O₂ and the presence of one chlorine atom.

-

Infrared Spectroscopy confirms the presence of the critical ester carbonyl (C=O) functional group.

-

¹H and ¹³C NMR provide a complete inventory of all hydrogen and carbon atoms in their unique chemical environments.

-

2D NMR (HMBC) provides the unambiguous connections between these atoms, allowing the final structure to be assembled with confidence.

For absolute, unequivocal proof, particularly for regulatory filings, single-crystal X-ray diffraction could be employed. This technique provides a 3D map of electron density in a crystal, offering a definitive image of the molecular structure.[11]

Conclusion

The structure elucidation of this compound is a clear demonstration of the modern analytical workflow in chemical and pharmaceutical science. By strategically layering data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we construct a self-validating argument that moves from elemental composition to functional groups to the final, unambiguous atomic connectivity. This rigorous, evidence-based approach ensures the scientific integrity required for advancing drug discovery programs.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-クロロ-6-メチルピリミジン-4-カルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6627-22-1|this compound|BLD Pharm [bldpharm.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. preprints.org [preprints.org]

- 11. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for Methyl 6-chloropyrimidine-4-carboxylate

Molecular Structure and Overview

Methyl 6-chloropyrimidine-4-carboxylate (CAS No. 6627-22-1) possesses a pyrimidine core, a fundamental scaffold in numerous biologically active molecules. The strategic placement of a chloro substituent and a methyl carboxylate group makes it a versatile intermediate for further chemical modifications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Based on the analysis of related pyrimidine derivatives, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple and highly informative, displaying three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Singlet | 1H | H2 | The proton at the C2 position is adjacent to two electronegative nitrogen atoms, leading to a significant downfield shift. |

| ~7.8 | Singlet | 1H | H5 | The proton at the C5 position is influenced by the adjacent chloro and carboxylate groups, resulting in a downfield shift, though less pronounced than H2. |

| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical environment, shielded compared to the aromatic protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester group exhibits a characteristic downfield shift. |

| ~162 | C4 | The carbon atom bearing the carboxylate group is significantly deshielded. |

| ~160 | C6 | The carbon atom attached to the chlorine atom is also strongly deshielded. |

| ~158 | C2 | This carbon, situated between two nitrogen atoms, appears at a downfield chemical shift. |

| ~122 | C5 | The carbon atom bonded to a hydrogen is expected to be the most shielded of the aromatic carbons. |

| ~53 | -OCH₃ | The methyl carbon of the ester group appears in the typical upfield region for such functionalities. |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The predicted key vibrational frequencies are summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1730 | C=O Stretch | Ester | The strong carbonyl absorption is a hallmark of the ester functional group. |

| ~1570, ~1450 | C=N, C=C Stretch | Pyrimidine Ring | These absorptions are characteristic of the aromatic ring stretching vibrations. |

| ~1250 | C-O Stretch | Ester | The C-O single bond stretching of the ester group is expected in this region. |

| ~800 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond vibration typically appears in this region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Formula: C₆H₅ClN₂O₂ Molecular Weight: 172.57 g/mol

The high-resolution mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the exact mass. A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ and M+2 peaks should appear in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

The primary fragmentation pathways are anticipated to involve the loss of the ester functionality.

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

To validate the predicted data, the following standard experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern. Perform fragmentation analysis (MS/MS) on the molecular ion to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from established principles of spectroscopy and comparison with related structures, offers a solid foundation for the identification and characterization of this important chemical entity. It is anticipated that this technical resource will be of significant value to researchers in the fields of chemical synthesis, drug discovery, and materials science.

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloropyrimidine-4-carboxylate

Introduction

Methyl 6-chloropyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, finding extensive application in the pharmaceutical and agrochemical industries. Its functionalized pyrimidine core serves as a versatile scaffold for the development of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals engaged in drug discovery and chemical process development.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is predominantly approached through a multi-step sequence starting from readily available precursors. The most common and economically viable strategy involves the construction of a pyrimidine ring, followed by functional group interconversions. The primary pathway can be dissected into two key stages:

-

Synthesis of the Core Intermediate: 6-Hydroxypyrimidine-4-carboxylic acid.

-

Conversion to the Final Product: This stage involves two crucial transformations:

-

Chlorination of the hydroxyl group.

-

Esterification of the carboxylic acid group.

-

The sequence of these two final steps can be interchanged, offering two distinct routes to the target molecule, each with its own set of advantages and considerations.

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 6-chloropyrimidine-4-carboxylate

Abstract

Methyl 6-chloropyrimidine-4-carboxylate is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its strategic importance necessitates a comprehensive understanding of its synthetic origins. This guide provides an in-depth analysis of the primary and alternative starting materials for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic routes, offer detailed experimental protocols, and present comparative data to inform methodological choices.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules, including several marketed drugs.[1][2] Pyrimidine-4-carboxylic acid and its derivatives, in particular, serve as crucial intermediates in the development of novel therapeutics, especially in the fields of antiviral and anticancer research.[3] this compound, with its reactive chloro and ester functionalities, offers a versatile platform for molecular elaboration, enabling the synthesis of complex, biologically potent compounds. A thorough understanding of its synthesis is therefore fundamental for chemists engaged in the discovery and development of new medicines.

Primary Synthetic Route: A Two-Step Approach from 6-Hydroxypyrimidine-4-carboxylic acid

The most prevalent and economically viable pathway to this compound commences with 6-Hydroxypyrimidine-4-carboxylic acid. This route involves two key transformations: the chlorination of the hydroxyl group and the esterification of the carboxylic acid.

Starting Material: 6-Hydroxypyrimidine-4-carboxylic acid

Chemical Structure:

Caption: Primary synthetic route to this compound.

Alternative Starting Materials and Synthetic Strategies

While the route from 6-Hydroxypyrimidine-4-carboxylic acid is dominant, other starting materials and synthetic approaches exist, offering flexibility in terms of precursor availability and desired substitution patterns.

Synthesis from 4,6-Dichloropyrimidine

An alternative strategy involves the introduction of the carboxylate group onto a pre-existing dichloropyrimidine scaffold.

Starting Material: 4,6-Dichloropyrimidine

Chemical Structure:

This approach typically involves a metal-catalyzed carbonylation reaction or a multi-step sequence involving lithiation followed by quenching with a carbon dioxide source.

3.1.1. Conceptual Workflow

-

Selective Monosubstitution/Functionalization: One of the chloro groups on 4,6-dichloropyrimidine needs to be selectively replaced or functionalized. This can be challenging due to the similar reactivity of the two chlorine atoms.

-

Introduction of the Carboxylate Group: The carboxylate or a precursor can be introduced at the 4-position.

-

Esterification: Conversion of the carboxylic acid to the methyl ester.

Authoritative Grounding: While conceptually feasible, this route is less common due to the challenges in achieving regioselective functionalization of 4,6-dichloropyrimidine. [4][5] Visualization of the Alternative Route:

Caption: Conceptual alternative route from 4,6-Dichloropyrimidine.

Synthesis from Pyrimidine-4-carboxylic acid

Another potential starting point is pyrimidine-4-carboxylic acid itself. [3][6] Starting Material: Pyrimidine-4-carboxylic acid

Chemical Structure:

This route would necessitate the introduction of a chloro group at the 6-position.

3.2.1. Synthetic Challenges

Direct chlorination of the pyrimidine ring at the 6-position is not straightforward and often requires activation of the ring or proceeds with low regioselectivity. More elaborate multi-step sequences might be required, making this route less efficient than the primary pathway.

Comparative Analysis of Starting Materials

| Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |

| 6-Hydroxypyrimidine-4-carboxylic acid | Readily synthesized from inexpensive precursors. [7]High-yielding and well-established route. | Two-step process from the hydroxy acid. | Good to Excellent |

| 4,6-Dichloropyrimidine | Commercially available. | Challenges in regioselective functionalization. [4]Potentially lower overall yield. | Moderate to Low |

| Pyrimidine-4-carboxylic acid | Commercially available. | Difficult to achieve regioselective chlorination at the 6-position. | Low |

Conclusion

For the synthesis of this compound, the most reliable and efficient route commences with 6-Hydroxypyrimidine-4-carboxylic acid . This starting material is readily accessible through a well-documented condensation reaction. The subsequent two-step process of chlorination and esterification is robust and scalable, making it the preferred choice for both laboratory-scale synthesis and industrial production. While alternative starting materials like 4,6-dichloropyrimidine and pyrimidine-4-carboxylic acid exist, they present significant synthetic challenges that limit their practical application. A thorough understanding of the primary synthetic pathway and the rationale behind the experimental choices is paramount for any scientist working with this important pharmaceutical intermediate.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

Solubility of Methyl 6-chloropyrimidine-4-carboxylate in common organic solvents

An In-depth Technical Guide to the Solubility of Methyl 6-chloropyrimidine-4-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of chloro and carboxylate functionalities makes it a versatile intermediate for further chemical modifications. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility profile of this compound, discusses the underlying physicochemical principles, and offers detailed protocols for its empirical determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS No: 6627-22-1) possesses a molecular formula of C₆H₅ClN₂O₂ and a molecular weight of approximately 172.57 g/mol .

Key structural features influencing its solubility include:

-

The Pyrimidine Ring: The two nitrogen atoms in the aromatic ring can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

-

The Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the polarity of the molecule.

-

The Methyl Ester Group: This group provides a site for hydrogen bonding and contributes to the overall polarity of the molecule.

Solubility Profile of this compound

Predicting solubility with perfect accuracy remains a challenge in chemical science; therefore, empirical data is invaluable. The following sections summarize the known qualitative and quantitative solubility data for this compound.

Qualitative Solubility

Based on available information and the solubility of structurally similar pyrimidine derivatives, a general qualitative solubility profile can be inferred:

-

Soluble in:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents for this compound due to their high polarity and ability to engage in dipole-dipole interactions. A derivative, methyl 6-amino-5-chloropyrimidine-4-carboxylate, shows high solubility in DMSO (>50 mg/mL), suggesting a similar trend for the target compound.[1]

-

Chlorinated Solvents: Dichloromethane (DCM) is a known solvent for this compound.[2]

-

Alcohols: Ethanol and methanol are also suitable solvents, capable of hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the ester group.[2]

-

-

Limited Solubility in:

-

Water: Due to its organic nature and the presence of the chloro group, this compound is expected to have limited solubility in water.

-

Quantitative Solubility Data

Quantitative data for the solubility of this compound is not extensively published. However, one source provides the following data point:

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature |

| Not Specified | 1.6 | 0.00929 | Not Specified |

Data from Ambeed.com.[3]

It is important to note that solubility is temperature-dependent. For many organic compounds, solubility increases with temperature.

Factors Influencing Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound is influenced by several factors:

-

Solvent Polarity: Polar solvents will generally be more effective at dissolving this polar molecule.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the pyrimidine nitrogens and the ester group, enhancing solubility.

-

Temperature: As mentioned, solubility generally increases with temperature, which can be leveraged during recrystallization for purification.

Experimental Determination of Solubility

Given the limited publicly available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following is a standard protocol for determining solubility using the shake-flask method, a widely accepted technique for its reliability.

Protocol: Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, dichloromethane, ethyl acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

An In-Depth Technical Guide to the Pyrimidine Core of Methyl 6-chloropyrimidine-4-carboxylate: A Cornerstone for Modern Drug Discovery

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural backbone of countless natural and synthetic molecules of profound biological importance.[1] As a fundamental component of nucleic acids, its derivatives are uniquely positioned to interact with a wide array of biological targets, including enzymes and genetic material.[2] This guide focuses on a particularly valuable building block, Methyl 6-chloropyrimidine-4-carboxylate, providing an in-depth analysis of its core characteristics for researchers, scientists, and drug development professionals. We will dissect its structural and electronic properties, explore its reactivity and synthetic utility, and contextualize its application in the rational design of novel therapeutic agents.

The Pyrimidine Core: Structural and Electronic Landscape

The utility of this compound as a synthetic intermediate stems directly from the inherent electronic nature of its pyrimidine core, which is further modulated by its substituents. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3][4] This intrinsic electron deficiency is the primary driver of its characteristic reactivity.

The two substituents on the core, a chloro group at the 6-position and a methyl carboxylate group at the 4-position, critically enhance this property:

-

6-Chloro Group: This halogen atom serves a dual purpose. Inductively, it withdraws electron density from the ring, further increasing its electrophilicity. More importantly, it functions as an excellent leaving group, making the C6 position a prime target for nucleophilic attack.[3][5]

-

4-Methyl Carboxylate Group: This ester is a strong electron-withdrawing group through both inductive and resonance effects. Its presence significantly depletes the electron density of the pyrimidine ring, thereby activating the C6 position for nucleophilic aromatic substitution (SNAr).

The synergistic effect of the ring nitrogens and the two electron-withdrawing substituents makes the C6 carbon exceptionally electrophilic and susceptible to reaction.

Caption: Electronic influence of substituents on the pyrimidine core.

Reactivity Profile: A Gateway to Molecular Diversity

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This pathway allows for the direct and regioselective introduction of a wide variety of functional groups at the C6 position, making it an exceptionally versatile scaffold.[6]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and effectively stabilized by the electron-withdrawing substituents and ring nitrogens. In the second, typically rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.[4]

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

The Strategic deployment of Methyl 6-chloropyrimidine-4-carboxylate in Modern Synthesis: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Pyrimidine Building Block

Methyl 6-chloropyrimidine-4-carboxylate, a substituted pyrimidine, has emerged as a pivotal intermediate in the realms of medicinal chemistry and agrochemical research. Its strategic importance lies in the inherent reactivity of the pyrimidine core, which is adorned with an electrophilic chlorine atom and a readily transformable methyl ester. This unique combination of functional groups allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, offering a technical resource for scientists engaged in drug discovery and materials science.

Core Attributes of this compound

A thorough understanding of the physicochemical properties of this key intermediate is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 6627-22-1 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Off-white to white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents |

Synthesis of the Core Scaffold: A Two-Step Approach

The most direct synthetic route to this compound involves a two-step sequence commencing from a suitable pyrimidine precursor. The process begins with the synthesis of the corresponding carboxylic acid, followed by esterification.

Step 1: Synthesis of 6-Chloropyrimidine-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes to substituted pyrimidines exist, a common and effective method involves the construction of the pyrimidine ring from acyclic precursors, followed by chlorination.

Experimental Protocol: Synthesis of 6-Chloropyrimidine-4-carboxylic acid

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Add the appropriate starting materials for the pyrimidine ring formation (e.g., a 1,3-dicarbonyl compound and an amidine) to a suitable solvent.

-

Cyclization: Heat the reaction mixture to reflux for the required duration to facilitate the cyclization and formation of the hydroxypyrimidine intermediate.

-

Chlorination: After cooling the reaction mixture, carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Work-up: Upon completion of the chlorination, the excess POCl₃ is carefully quenched and removed. The crude product is then isolated by filtration or extraction.

-

Purification: The crude 6-chloropyrimidine-4-carboxylic acid is purified by recrystallization or column chromatography to yield the desired product.

Step 2: Fischer Esterification to this compound

With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the target methyl ester. This acid-catalyzed reaction is a robust and widely used method for the preparation of esters.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyrimidine-4-carboxylic acid in an excess of methanol.

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway to this compound.

Strategic Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its chloro and ester functionalities. The electron-deficient nature of the pyrimidine ring renders the C6 position highly susceptible to nucleophilic aromatic substitution, while the ester group can be readily hydrolyzed or converted to other functional groups.

Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is a cornerstone of its utility, allowing for the introduction of diverse substituents and the construction of compound libraries.

Causality Behind Experimental Choices: The choice of solvent and base is critical in SₙAr reactions. A polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants and facilitate the reaction. The base is chosen based on the pKa of the nucleophile and the desired reaction rate.

Self-Validating System: The progress of the reaction can be easily monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (for amine nucleophiles) indicates a successful reaction. The identity of the product can be confirmed by NMR and mass spectrometry.

Experimental Protocol: SₙAr with an Amine Nucleophile

-

Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-substituted pyrimidine derivative.

Caption: General workflow for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical space.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of a cross-coupling reaction. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid (in the case of Suzuki coupling) and to neutralize the acid generated during the reaction.

Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates a successful reaction. The product can be characterized by NMR and mass spectrometry to confirm its structure.

Experimental Protocol: Suzuki Cross-Coupling

-

Reaction Setup: In a Schlenk flask or a microwave vial, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated or -vinylated pyrimidine derivative.

Caption: General workflow for Suzuki cross-coupling reactions.

Potential Research Areas and Applications

The unique structural features and reactivity of this compound make it a valuable building block in several areas of chemical research, most notably in drug discovery and agrochemical development.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyrimidine nucleus is a common motif in a wide range of biologically active molecules and approved drugs. The ability to functionalize the C6 position of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A notable example of its application is in the synthesis of inhibitors of ubiquitin-specific protease 30 (USP30), which are being investigated for the treatment of various diseases, including cancer. In a patented synthesis, this compound was subjected to a Suzuki coupling with (3-cyanophenyl)boronic acid as a key step in the preparation of a potent USP30 inhibitor.[2]

Agrochemicals: Building Blocks for Crop Protection

The pyrimidine scaffold is also prevalent in many commercially successful herbicides and fungicides. The ability to introduce diverse functional groups onto the pyrimidine ring via reactions of this compound provides a powerful tool for the discovery of new agrochemicals with improved efficacy and selectivity.

Materials Science: Precursors to Functional Materials

The rigid, planar structure of the pyrimidine ring, combined with the potential for introducing various substituents, makes pyrimidine derivatives attractive candidates for the development of novel organic materials with interesting electronic and photophysical properties. Research in this area could explore the synthesis of pyrimidine-based liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block for organic synthesis. Its well-defined reactivity allows for the selective introduction of a wide range of functional groups, enabling the rapid generation of molecular diversity. As the demand for novel therapeutics and advanced materials continues to grow, the utility of this and other highly functionalized heterocyclic scaffolds is poised to expand. Future research will likely focus on the development of more efficient and sustainable methods for its synthesis and the exploration of its application in the construction of increasingly complex and functional molecular systems.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 6-chloropyrimidine-4-carboxylate

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The functionalization of the pyrimidine ring is therefore a critical task in the development of new pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine scaffold.[5][6]

This guide provides a detailed examination of the Suzuki coupling reaction utilizing Methyl 6-chloropyrimidine-4-carboxylate as a key building block. Due to the electron-deficient nature of the pyrimidine ring, halogenated pyrimidines are particularly reactive substrates for palladium-catalyzed cross-coupling reactions.[6][7] The chlorine atom at the 6-position of this compound offers a reactive handle for strategic molecular elaboration, making it an invaluable synthon for drug development professionals. This document will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide insights into the critical parameters that govern the success of this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][8][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a square planar Pd(II) complex. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group facilitates this step.

-

Transmetalation: In this crucial phase, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the organic group to the palladium center.[10][11][12][13]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium(II) complex couple and are eliminated. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][14]

Key Reaction Parameters and Their Scientific Rationale

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.

Palladium Catalyst and Ligand Selection

For coupling with heteroaryl chlorides like this compound, the choice of a suitable palladium catalyst and ligand system is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that enhance both the oxidative addition and reductive elimination steps.[15]

-

Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond. Bulky ligands facilitate the reductive elimination step and can prevent catalyst deactivation. For challenging substrates, pre-formed catalysts or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand are often superior.[16]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling reaction.[5] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11][12][13]

-

Common Choices and Rationale:

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used due to their effectiveness and moderate strength, which is often sufficient for activating a wide range of boronic acids.

-

Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive boronic acids or challenging couplings.[15]

-

Fluorides (KF): A milder base that can be advantageous when base-sensitive functional groups, such as the ester in the substrate, are present.[12][17]

-

Solvent System

The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[18][19][20][21][22] A mixture of an organic solvent and water is commonly employed.

-

Rationale: The aqueous phase is often necessary to dissolve the inorganic base. The organic solvent must solubilize the organic reactants and the palladium catalyst. Common solvent systems include:

Experimental Protocol: A Robust Starting Point

This protocol provides a well-established starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 1-2.5 mol% and a suitable ligand like SPhos, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 2:1 ratio)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Exemplary Reaction Conditions

The following table summarizes typical reaction conditions that have been found to be effective for the Suzuki coupling of related chloropyrimidine substrates. These serve as a valuable reference for optimizing the reaction with this compound.

| Parameter | Condition A | Condition B | Condition C |

| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |

| Ligand | - | SPhos | RuPhos |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | THF/H₂O |

| Temperature | 90 °C | 100 °C | 80 °C |

| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |

| Reference | [23] | [15] |

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), or employing a stronger base like K₃PO₄.

-

Deboronated Byproduct: The presence of a significant amount of the deboronated arene from the boronic acid may indicate that the reaction is too slow or that the boronic acid is unstable under the reaction conditions. Using a milder base or lower temperature might be beneficial.

-

Hydrolysis of the Ester: The methyl ester group on the substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. If this is a significant issue, using a milder base like KF or minimizing the reaction time is recommended.[12]

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and failure to maintain a strictly inert atmosphere can lead to catalyst deactivation and poor yields.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate a diverse range of compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]

- 23. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Synthesis of Novel Antitubercular Agents from Methyl 6-chloropyrimidine-4-carboxylate

Introduction: The Pressing Need for Novel Antitubercular Agents and the Role of Pyrimidines

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of deaths annually.[1][2] The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered many first- and second-line treatments ineffective, creating an urgent need for new chemotherapeutic agents with novel mechanisms of action.[2][3] Pyrimidine derivatives have garnered significant attention in medicinal chemistry as a promising class of compounds with demonstrated antitubercular activity.[4] The pyrimidine scaffold is a key structural motif in several clinically evaluated antitubercular candidates, highlighting its potential in developing new treatments.[4]

Methyl 6-chloropyrimidine-4-carboxylate serves as a versatile and strategic starting material for the synthesis of a diverse library of pyrimidine-based compounds. Its two distinct reactive sites—the chloro group at the 6-position and the methyl ester at the 4-position—allow for sequential and regioselective functionalization. This document provides a detailed guide for researchers, outlining synthetic strategies, step-by-step protocols, and the underlying chemical principles for the development of novel antitubercular agents from this key building block.

Strategic Overview: Leveraging the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions. The methyl ester at the 4-position can be readily converted into a carboxylic acid, which can then be coupled with various amines to form amides. This dual reactivity allows for a modular approach to library synthesis, enabling the systematic exploration of the chemical space around the pyrimidine core to identify potent antitubercular candidates.

A generalized workflow for the synthesis of diverse pyrimidine derivatives from this compound is depicted below. This modular approach allows for the independent modification of different regions of the molecule to establish structure-activity relationships (SAR).

Caption: A generalized synthetic workflow from this compound.

Part 1: Functionalization at the 6-Position via Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 6-position, where the chlorine atom acts as a good leaving group. This reaction allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, leading to the synthesis of diverse 6-substituted pyrimidine derivatives.

Protocol 1: Synthesis of 6-Aminopyrimidine Derivatives

This protocol details the synthesis of 6-(substituted amino)pyrimidine-4-carboxylates, which are key intermediates for further elaboration.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add the substituted amine followed by DIPEA.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-(substituted amino)pyrimidine-4-carboxylate.

Rationale: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties at the 6-position of the pyrimidine ring.[5][6] This strategy is particularly valuable for expanding the structural diversity of the synthesized library and exploring the impact of different aromatic systems on antitubercular activity. Microwave-assisted Suzuki coupling can significantly reduce reaction times and improve yields.[5][7]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Microwave reactor vials

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave reactor vial, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture and seal the vial.

-

Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-120 °C) for a set time (e.g., 15-30 minutes).

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: The use of a palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[6] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8] The choice of base and solvent system can significantly impact the reaction efficiency and should be optimized for each substrate.[5]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Elaboration at the 4-Position: From Ester to Amide

The methyl ester at the 4-position of the pyrimidine ring provides a convenient handle for the introduction of an amide functionality. This is typically achieved through a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Protocol 3: Ester Hydrolysis